3-{[((S)-2-Amino-propionyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13465142
Molecular Formula: C14H27N3O3
Molecular Weight: 285.38 g/mol
* For research use only. Not for human or veterinary use.
![3-{[((S)-2-Amino-propionyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester -](/images/structure/VC13465142.png)
Specification
Molecular Formula | C14H27N3O3 |
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Molecular Weight | 285.38 g/mol |
IUPAC Name | tert-butyl 3-[[[(2S)-2-aminopropanoyl]-methylamino]methyl]pyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C14H27N3O3/c1-10(15)12(18)16(5)8-11-6-7-17(9-11)13(19)20-14(2,3)4/h10-11H,6-9,15H2,1-5H3/t10-,11?/m0/s1 |
Standard InChI Key | YISXUHPECHODOD-VUWPPUDQSA-N |
Isomeric SMILES | C[C@@H](C(=O)N(C)CC1CCN(C1)C(=O)OC(C)(C)C)N |
SMILES | CC(C(=O)N(C)CC1CCN(C1)C(=O)OC(C)(C)C)N |
Canonical SMILES | CC(C(=O)N(C)CC1CCN(C1)C(=O)OC(C)(C)C)N |
Introduction
Structural Characteristics and Stereochemical Considerations
The compound’s molecular formula is C₁₄H₂₇N₃O₃, with a molecular weight of 285.38 g/mol . Its IUPAC name, tert-butyl 3-[[[(2S)-2-aminopropanoyl]-methylamino]methyl]pyrrolidine-1-carboxylate, reflects three critical structural elements:
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Pyrrolidine ring: A five-membered secondary amine ring that confers rigidity and influences bioavailability.
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Methylamino-methyl side chain: Introduces a branched alkyl group that enhances solubility in polar solvents and modulates steric interactions.
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Tert-butyl ester: A protecting group that stabilizes the carboxylic acid moiety during synthetic processes .
The stereochemistry at the C2 position of the amino-propionyl group (S configuration) is critical for its biological activity. Computational models suggest that this configuration optimizes hydrogen bonding with target proteins, as demonstrated in analogous compounds .
Synthesis and Optimization Strategies
Key Synthetic Routes
The synthesis involves a multi-step sequence (Figure 1):
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Pyrrolidine functionalization: Introduction of the methylamino-methyl group via reductive amination using formaldehyde and methylamine .
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Amino-propionyl coupling: Condensation of (S)-2-aminopropionic acid with the pyrrolidine intermediate under peptide coupling conditions (e.g., HOBt/EDCI).
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Esterification: Protection of the carboxylic acid using tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
1 | HCHO, MeNH₂, NaBH₃CN | 78 | 95 |
2 | HOBt, EDCI, DMF | 65 | 98 |
3 | Boc₂O, DMAP, THF | 92 | 99 |
Figure 1. Representative synthesis protocol.
Industrial-Scale Production
Automated continuous-flow reactors improve yield (up to 85%) by precisely controlling temperature and residence time. Critical parameters include:
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Temperature: 25–30°C for amide bond formation to prevent racemization .
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Solvent system: Tetrahydrofuran (THF)/water mixtures enhance solubility of intermediates.
Physicochemical Properties
Experimental and computational data reveal the following properties :
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Solubility: 12.5 mg/mL in DMSO; <1 mg/mL in water.
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Melting point: 89–92°C (decomposition observed above 95°C).
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LogP: 1.8, indicating moderate lipophilicity.
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Stability: Stable under inert gas at –20°C for >12 months; hydrolyzes in aqueous acidic/basic conditions.
The tert-butyl ester group reduces crystallinity, necessitating lyophilization for long-term storage.
Biological Activity and Mechanism
Enzyme Inhibition
In vitro studies on analogous pyrrolidine derivatives demonstrate IC₅₀ values of 3–15 µM against serine proteases like trypsin, suggesting potential as a protease inhibitor. The methylamino-methyl side chain likely occupies the S1 specificity pocket, as modeled via molecular docking .
Cellular Uptake
Competitive assays using [³H]-labeled amino acids show that this compound inhibits L-type amino acid transporters (LAT1) with 62% efficiency at 100 µM, comparable to 2-aminoisobutyric acid (AIB) . This property is leveraged in prodrug design to enhance tumor targeting .
Applications in Pharmaceutical Development
Peptidomimetics
The compound serves as a scaffold for non-peptidic inhibitors of protein-protein interactions. For example, replacing proline in angiotensin-converting enzyme (ACE) inhibitors improves metabolic stability.
Prodrug Synthesis
Conjugation with anticancer agents (e.g., doxorubicin) via the amino group enhances solubility and reduces off-target effects. In murine models, such conjugates show 2.3-fold higher tumor accumulation than free drug.
Comparative Analysis with Structural Analogs
Compound | Structural Variation | LogP | IC₅₀ (µM) | LAT1 Inhibition (%) |
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Target compound | Methylamino-methyl side chain | 1.8 | 8.2 | 62 |
(R)-Cyclopropylalanine | Cyclopropane ring | 2.1 | 12.4 | 28 |
Tert-butyl glycine | Simple tert-butyl group | 0.9 | >100 | 5 |
Table 1. Key differences in physicochemical and biological properties among analogs.
The methylamino-methyl substitution balances lipophilicity and target engagement, outperforming bulkier (cyclopropyl) or simpler (glycine) analogs.
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